![molecular formula C7H13NO2 B1605779 Ethyl pyrrolidine-2-carboxylate CAS No. 60169-67-7](/img/structure/B1605779.png)
Ethyl pyrrolidine-2-carboxylate
Overview
Description
Ethyl pyrrolidine-2-carboxylate is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including medicinal chemistry and synthetic organic chemistry.
Mechanism of Action
Target of Action
Ethyl pyrrolidine-2-carboxylate is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the members . Pyrrolidine derivatives have been found to interact with a variety of enzymes and proteins, often inhibiting their activity . .
Mode of Action
It is known that the presence of a carboxamide moiety in similar compounds can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Biochemical Pathways
Pyrrolidine derivatives have been found to inhibit the activity of various enzymes and proteins, which could potentially affect multiple biochemical pathways .
Result of Action
It is known that similar compounds can inhibit the activity of various enzymes and proteins, which could potentially result in a variety of cellular effects .
Action Environment
It is known that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl pyrrolidine-2-carboxylate are not fully explored. Pyrrolidine derivatives have been shown to interact with a variety of enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds, which can inhibit or activate the function of these biomolecules .
Cellular Effects
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Molecular Mechanism
It is known that pyrrolidine derivatives can bind to various biomolecules, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that pyrrolidine derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
Some pyrrolidine alkaloids have been shown to exert toxic effects on animal organs at high doses .
Metabolic Pathways
Pyrrolidine derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Pyrrolidine derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Pyrrolidine derivatives are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl pyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Pyrrolidine is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of this compound.
- The product is then purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Ethyl pyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-one: Similar in structure but lacks the ethyl ester group.
Pyrrolidine-2,5-dione: Contains an additional carbonyl group, making it more reactive in certain chemical reactions.
Proline: A naturally occurring amino acid with a pyrrolidine ring, but with different functional groups.
Uniqueness: this compound is unique due to its ethyl ester group, which imparts distinct chemical properties and reactivity compared to other pyrrolidine derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Biological Activity
Ethyl pyrrolidine-2-carboxylate is an organic compound belonging to the pyrrolidine class, which is characterized by a five-membered nitrogen-containing heterocycle. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and research findings.
Target of Action
This compound acts primarily through interactions with various enzymes and proteins. The presence of a carboxamide moiety enables the formation of hydrogen bonds, which can inhibit enzyme activity and affect multiple biochemical pathways.
Mode of Action
Similar compounds have been shown to inhibit the activity of various enzymes, leading to significant cellular effects. The inhibition can result in altered gene expression and enzyme activity, impacting cellular functions and metabolic processes.
Cellular Effects
Research indicates that pyrrolidine derivatives, including this compound, exhibit several important biological activities:
- Antioxidant : Protects cells from oxidative stress.
- Anti-inflammatory : Reduces inflammation in various biological systems.
- Antibacterial : Exhibits activity against a range of bacterial strains.
- Antifungal : Effective against certain fungal infections.
- Antiparasitic and Anthelmintic : Shows promise in treating parasitic infections.
- Anticancer : Potential for use in cancer therapy due to its ability to inhibit tumor growth.
- Neuropharmacological : Investigated for effects on neurological disorders.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial properties of this compound against various strains, demonstrating significant inhibition against Escherichia coli and Staphylococcus aureus. This suggests its potential as a lead compound in developing new antibiotics .
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. Further research is required to understand its mechanism of action in tumor suppression.
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial for conditions such as Alzheimer's disease. It appears to modulate neuroinflammatory responses and promote neuronal survival.
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
ethyl pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-10-7(9)6-4-3-5-8-6/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNJHVDIRZNKOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338685 | |
Record name | ethyl pyrrolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60169-67-7 | |
Record name | ethyl pyrrolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70338685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl pyrrolidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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